molecular formula C17H22N2O3Se B12748503 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)- CAS No. 172256-07-4

2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-

Cat. No.: B12748503
CAS No.: 172256-07-4
M. Wt: 381.3 g/mol
InChI Key: WVTRASIOGMYRGQ-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)- is a synthetic organic compound that belongs to the class of pyrimidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antiviral and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)- typically involves multi-step organic reactions. The starting materials might include ethoxymethyl pyrimidinedione and isopropyl derivatives, which undergo a series of reactions including alkylation, selenation, and cyclization under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming selenoxide derivatives.

    Reduction: Reduction reactions might convert the seleno group to a selenide.

    Substitution: The ethoxymethyl and isopropyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield selenoxide derivatives, while reduction could produce selenides.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Potential use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The seleno group might play a crucial role in its biological activity, potentially through redox reactions or binding to thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.

    Seleno compounds: Other organic molecules containing selenium.

Uniqueness

The unique combination of the pyrimidinedione core with the ethoxymethyl, isopropyl, and seleno groups gives this compound distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

172256-07-4

Molecular Formula

C17H22N2O3Se

Molecular Weight

381.3 g/mol

IUPAC Name

1-(ethoxymethyl)-6-(3-methylphenyl)selanyl-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C17H22N2O3Se/c1-5-22-10-19-16(23-13-8-6-7-12(4)9-13)14(11(2)3)15(20)18-17(19)21/h6-9,11H,5,10H2,1-4H3,(H,18,20,21)

InChI Key

WVTRASIOGMYRGQ-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC=CC(=C2)C

Origin of Product

United States

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